molecular formula C22H25N3O2S B2611635 N-isopropyl-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207009-74-2

N-isopropyl-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2611635
CAS No.: 1207009-74-2
M. Wt: 395.52
InChI Key: NBBSWWWMVIOMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic imidazole-derived acetamide featuring a thioether linkage and aromatic substituents. The compound’s structure includes a 5-(4-methoxyphenyl) group on the imidazole ring, a p-tolyl (4-methylphenyl) group at the N1 position, and an isopropyl-substituted acetamide moiety. The synthesis typically involves coupling 2-mercaptoimidazole derivatives with halogenated acetamides under basic conditions (e.g., K₂CO₃ in polar solvents), followed by purification via recrystallization .

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-15(2)24-21(26)14-28-22-23-13-20(17-7-11-19(27-4)12-8-17)25(22)18-9-5-16(3)6-10-18/h5-13,15H,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBSWWWMVIOMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-isopropyl-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into its synthesis, structural characteristics, and biological efficacy based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving key intermediates such as 4-methoxyaniline and phenyl isothiocyanate. The final structure comprises a thioacetamide moiety linked to a substituted imidazole ring, which is critical for its biological activity. The crystal structure reveals a monoclinic arrangement with significant twist angles between its planar groups, which may influence its interaction with biological targets .

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising antiviral properties. For example, thiazolidinone derivatives have shown high efficacy against hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase with IC50 values below 35 μM . While specific data on this compound is limited, its structural analogs suggest potential antiviral activity.

Anticancer Potential

The imidazole scaffold has been extensively studied for its anticancer properties. Compounds featuring imidazole rings have demonstrated the ability to inhibit various cancer-related enzymes, including thymidylate synthase and HDAC . The mechanism of action often involves the disruption of cancer cell proliferation pathways. For instance, 1,3,4-oxadiazole derivatives have been noted for their anticancer potential through various mechanisms targeting specific enzymes involved in tumor growth .

Case Studies and Research Findings

Case Study 1: Antiviral Efficacy
A study highlighted the antiviral effects of thiazolidinone derivatives against HCV, where compounds showed IC50 values ranging from 31.9 μM to 32.2 μM . Although this compound was not directly tested, its structural similarities suggest it may exhibit comparable activity.

Case Study 2: Anticancer Activity
Research on imidazole derivatives indicates their effectiveness in inhibiting cancer cell lines. One study reported that imidazole-based compounds exhibited IC50 values as low as 0.26 μM against various cancer types . This suggests that this compound could potentially be explored for similar applications.

Comparative Analysis Table

Compound Target IC50 (μM) Activity Type
Thiazolidinone DerivativeHCV NS5B RNA Polymerase31.9 - 32.2Antiviral
Imidazole DerivativeVarious Cancer Lines0.26 - 0.35Anticancer
N-isopropyl derivativeTBDTBDPotentially Antiviral/Anticancer

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-isopropyl-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves a multi-step process, starting with key intermediates such as 4-methoxyaniline and phenyl isothiocyanate. The final compound features a thioacetamide moiety linked to an imidazole ring, which is crucial for its biological activity. The crystal structure has been characterized as monoclinic, revealing significant twist angles between its planar groups, which may influence its interaction with biological targets .

Anticancer Potential

The imidazole scaffold has been extensively studied for its anticancer properties. Compounds featuring imidazole rings have demonstrated the ability to inhibit various cancer-related enzymes, including thymidylate synthase and histone deacetylases (HDAC). For example, studies on imidazole derivatives indicate their effectiveness in inhibiting cancer cell lines, with IC50 values reported as low as 0.26 μM against various cancer types . This suggests that this compound could be explored for similar applications.

Case Study 1: Antiviral Efficacy

A study highlighted the antiviral effects of thiazolidinone derivatives against HCV, where compounds showed IC50 values ranging from 31.9 μM to 32.2 μM. Although this compound was not directly tested, its structural similarities suggest it may exhibit comparable activity.

Case Study 2: Anticancer Activity

Research on imidazole derivatives indicates their effectiveness in inhibiting cancer cell lines. One study reported that imidazole-based compounds exhibited IC50 values as low as 0.26 μM against various cancer types. This reinforces the potential for this compound to be investigated further for anticancer applications .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Activity IC50 Values References
AntiviralPotential against HCV< 35 μM (analogous)
AnticancerInhibition of cancer cell lines0.26 μM (various types)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-substituted-2-((imidazol-2-yl)thio)acetamides. Key structural analogues and their pharmacological profiles are summarized below:

Compound Substituents Biological Activity IC₅₀/EC₅₀ Reference
N-Isopropyl-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide 5-(4-methoxyphenyl), 1-(p-tolyl), N-isopropyl Antiproliferative (C6 glioma cells), COX-1/2 inhibition (hypothesized) ~15.67 µg/mL (C6 cells)
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) 5-(4-fluorophenyl), 1-(4-methoxyphenyl), N-thiazol-2-yl COX-1/2 inhibition (selective for COX-2), moderate cytotoxicity COX-2 IC₅₀: 0.12 µM
2-((5-Phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 4) 5-phenyl, 1-(4-methylphenyl), N-thiazol-2-yl Antiproliferative (A549 lung adenocarcinoma), COX-2 inhibition A549 IC₅₀: 18.3 µg/mL
N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl)-1H-imidazol-2-yl]thio]acetamide derivatives Benzothiazole-linked, 4,5-dimethylimidazole, p-tolyl Cytotoxic (C6, HepG2, A549 cells), anthelmintic activity C6 IC₅₀: 12–22 µg/mL
Flufenacet (N-(4-Fluorophenyl)-N-isopropyl-2-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yloxy)acetamide) N-isopropyl, 5-trifluoromethylthiadiazole, 4-fluorophenyl Herbicidal activity (targets IMPDH), aquatic toxicity EC₅₀ (algae): 0.01 mg/L

Key Findings and Trends

Substituent Impact on Antiproliferative Activity: The 4-methoxyphenyl group in the target compound enhances solubility and membrane permeability compared to non-polar substituents (e.g., phenyl or p-tolyl), as observed in analogues like Compound 9 and Compound 4 . The isopropyl group in the acetamide moiety reduces steric hindrance compared to bulkier substituents (e.g., thiazol-2-yl), improving binding to cellular targets like tubulin or kinases .

Enzyme Inhibition Selectivity :

  • Thiazole-linked acetamides (e.g., Compound 9) exhibit higher COX-2 selectivity due to the thiazole ring’s interaction with the enzyme’s hydrophobic pocket .
  • In contrast, the target compound’s methoxy and p-tolyl groups may favor interactions with antiproliferative targets (e.g., topoisomerases) rather than COX isoforms .

Toxicity and Environmental Impact :

  • Flufenacet, a structurally related agrochemical, demonstrates high aquatic toxicity (H410 classification), highlighting the need for careful environmental assessment of acetamide derivatives .

Q & A

Q. What is the standard synthetic protocol for preparing N-isopropyl-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide?

The synthesis typically involves a nucleophilic substitution reaction between 5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole-2-thiol and 2-chloro-N-isopropylacetamide. Key steps include:

  • Reaction setup : Combine the thiol intermediate (0.002 mol) with 2-chloro-N-isopropylacetamide (equimolar ratio) in a polar aprotic solvent (e.g., DMF or ethanol) under reflux.
  • Base addition : Potassium carbonate (1.5–2 equivalents) is added to deprotonate the thiol and promote nucleophilic attack.
  • Purification : Crude product is recrystallized from ethanol or chromatographed using silica gel .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., thioether proton at δ 3.8–4.2 ppm) and LC-MS for molecular ion verification .

Q. How is the purity and structural integrity of this compound validated experimentally?

  • Elemental analysis : Compare calculated vs. experimental C, H, N, and S percentages (deviation < 0.3% acceptable) .
  • Spectroscopic techniques :
    • IR : Confirm thioether (C–S stretch at ~650 cm1^{-1}) and amide (N–H bend at ~1550 cm1^{-1}) functional groups .
    • NMR : Verify substituent integration (e.g., isopropyl CH3_3 at δ 1.2–1.4 ppm, aromatic protons from 4-methoxyphenyl at δ 6.8–7.5 ppm) .
  • Melting point : Consistency with literature values (e.g., sharp melting within 2°C range) indicates purity .

Advanced Research Questions

Q. How can substituent effects on the imidazole ring influence biological activity, and what methodologies are used to study this?

  • Structure-Activity Relationship (SAR) :
    • Substituent variation : Synthesize analogs with electron-donating (e.g., –OCH3_3) or withdrawing (e.g., –NO2_2) groups on the aryl rings.
    • Biological assays : Test inhibition of target enzymes (e.g., cyclooxygenase COX1/2) using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization .
    • Computational docking : Use software like AutoDock Vina to model interactions between substituents and active sites (e.g., hydrogen bonding with methoxy groups) .

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

  • Single-crystal X-ray diffraction (SCXRD) :
    • Data collection : Use SHELXTL or similar software to index crystals and refine unit cell parameters .
    • Discrepancy resolution : If NMR suggests rotational isomerism but crystallography shows a single conformation, prioritize the latter for absolute configuration .
  • Case example : Conflicting 1H^1H-NMR signals for thiazole protons may arise from dynamic effects, which SCXRD can clarify by confirming static geometry .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • Solvent selection : Switch from ethanol to DMF for better solubility of intermediates at higher concentrations .
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiol reactivity .
  • Reaction monitoring : Use inline FTIR or HPLC to track intermediate consumption and minimize side products (e.g., disulfide formation) .

Methodological Challenges and Solutions

Q. How to address low reproducibility in spectral data across research groups?

  • Standardization :
    • NMR calibration : Use internal standards (e.g., TMS) and control solvent deuteration levels .
    • Batch consistency : Ensure identical recrystallization solvents (e.g., ethanol vs. methanol alters crystal packing) .
  • Collaborative validation : Share raw data (e.g., .JCAMP files) for cross-lab verification of peak assignments .

Q. What analytical approaches differentiate isomeric byproducts during synthesis?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate regioisomers .
  • Tandem MS : Fragment ions at m/z 250 (imidazole ring cleavage) vs. m/z 280 (thioacetamide backbone) distinguish isomers .

Tables for Key Data

Q. Table 1. Representative Spectral Data for Structural Confirmation

Functional GroupIR (cm1^{-1})1H^1H-NMR (δ, ppm)13C^{13}C-NMR (δ, ppm)
Thioether (C–S)640–6604.1 (s, SCH2_2)38.2 (SCH2_2)
Amide (N–H)1540–15608.3 (br s, NH)168.5 (C=O)
4-Methoxyphenyl6.8–7.2 (m, Ar–H)114–160 (aromatic C)

Q. Table 2. Optimization of Reaction Conditions for Scalability

ParameterSmall Scale (1 mmol)Large Scale (100 mmol)Yield Improvement
SolventEthanolDMF+25%
CatalystNoneTBAB (0.1 eq)+15%
TemperatureReflux (80°C)100°C+10%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.